molecular formula C26H19N5O3 B1667165 2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid CAS No. 153072-33-4

2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid

Cat. No. B1667165
CAS RN: 153072-33-4
M. Wt: 449.5 g/mol
InChI Key: UVTFLTXWSSGYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS 183920 is a small molecule drug developed by Bristol Myers Squibb. It is a potent angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1. This compound was initially investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS 183920 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of BMS 183920 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product. The production process also includes stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

BMS 183920 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of BMS 183920. Substitution reactions result in compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

BMS 183920 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is involved in regulating blood pressure and fluid balance. By blocking the receptor, BMS 183920 inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS 183920

BMS 183920 is unique due to its specific chemical structure and high potency as an angiotensin II receptor antagonist. While other compounds like losartan, valsartan, and irbesartan share similar mechanisms of action, BMS 183920’s distinct molecular structure offers unique pharmacokinetic and pharmacodynamic properties .

properties

CAS RN

153072-33-4

Molecular Formula

C26H19N5O3

Molecular Weight

449.5 g/mol

IUPAC Name

2-cyclopropyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenoxy]quinoline-4-carboxylic acid

InChI

InChI=1S/C26H19N5O3/c32-26(33)22-20-7-3-4-8-21(20)27-23(16-9-10-16)24(22)34-17-13-11-15(12-14-17)18-5-1-2-6-19(18)25-28-30-31-29-25/h1-8,11-14,16H,9-10H2,(H,32,33)(H,28,29,30,31)

InChI Key

UVTFLTXWSSGYFE-UHFFFAOYSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)C(=O)O

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)C(=O)O

Appearance

Solid powder

Other CAS RN

153072-33-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid
BMS 183920
BMS-183920

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid
Reactant of Route 2
2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid
Reactant of Route 3
2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid
Reactant of Route 4
2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid
Reactant of Route 6
2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.